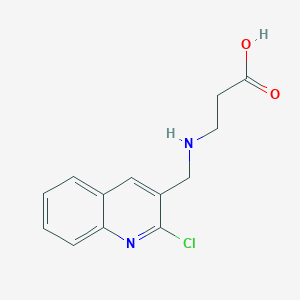
4-Fluoro-N-(naphthalen-1-yl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Fluoro-N-(1-naftil)benzimidamida es un compuesto químico con la fórmula molecular C17H12FN2. Es conocida por su estructura única, que incluye un átomo de flúor unido a un anillo de benceno y una parte de naftaleno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 4-Fluoro-N-(1-naftil)benzimidamida normalmente implica la reacción del cloruro de 4-fluorobenzoílo con 1-naftilamina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto resultante se purifica luego utilizando cromatografía en columna para obtener el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y emplear técnicas de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Fluoro-N-(1-naftil)benzimidamida sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzimidamidas sustituidas.
Aplicaciones Científicas De Investigación
La 4-Fluoro-N-(1-naftil)benzimidamida tiene varias aplicaciones de investigación científica:
Química: Utilizada como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por su potencial como sonda fluorescente debido a sus propiedades estructurales únicas.
Medicina: Explorada por su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Utilizada en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 4-Fluoro-N-(1-naftil)benzimidamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y dianas exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Fluoro-N-(5-nitro-1-naftil)bencensulfonamida
- N-(1-naftil)picolinamida
Unicidad
La 4-Fluoro-N-(1-naftil)benzimidamida es única debido a la presencia tanto de un átomo de flúor como de una parte de naftaleno en su estructura. Esta combinación confiere propiedades químicas y físicas distintas, lo que la convierte en valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
88737-82-0 |
|---|---|
Fórmula molecular |
C17H13FN2 |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
4-fluoro-N'-naphthalen-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C17H13FN2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20) |
Clave InChI |
ZAJBLEKCEHOCIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)




